1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
Brand Name: Vulcanchem
CAS No.: 820234-24-0
VCID: VC16811705
InChI: InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2
SMILES:
Molecular Formula: C23H16N2O2
Molecular Weight: 352.4 g/mol

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-

CAS No.: 820234-24-0

Cat. No.: VC16811705

Molecular Formula: C23H16N2O2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- - 820234-24-0

Specification

CAS No. 820234-24-0
Molecular Formula C23H16N2O2
Molecular Weight 352.4 g/mol
IUPAC Name 1-(2-phenylmethoxybenzoyl)indole-5-carbonitrile
Standard InChI InChI=1S/C23H16N2O2/c24-15-18-10-11-21-19(14-18)12-13-25(21)23(26)20-8-4-5-9-22(20)27-16-17-6-2-1-3-7-17/h1-14H,16H2
Standard InChI Key GDRNFVFIACJBNS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N

Introduction

Structural Identity and Nomenclature

The systematic name 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- reflects its substitution pattern:

  • Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Carbonitrile group (-CN): Positioned at the 5-carbon of the indole, enhancing electrophilicity and enabling participation in nucleophilic addition reactions .

  • 1-[2-(Phenylmethoxy)benzoyl] substituent: A benzoyl group substituted at the 2-position with a phenylmethoxy (benzyloxy) moiety, attached to the indole’s 1-nitrogen. This bulky group influences steric and electronic properties, potentially modulating biological activity .

Table 1: Key Structural and Molecular Data

PropertyValue/Description
Molecular FormulaC23H16N2O2
Molecular Weight352.39 g/mol
IUPAC Name1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-
Key Functional GroupsCarbonitrile, benzoyl, benzyloxy ether

Synthetic Pathways and Methodological Considerations

While no explicit synthesis of 1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]- is documented, analogous indole derivatives suggest feasible routes:

Indole Core Functionalization

The 5-carbonitrile group is typically introduced via cyanation reactions. For example, copper-mediated cyanation of 5-bromoindole derivatives using cyanide sources (e.g., KCN, Zn(CN)2) under palladium catalysis could yield the nitrile .

Acylation at the 1-Position

The 1-nitrogen of indole is nucleophilic, enabling Friedel-Crafts acylation or direct benzoylation. A plausible route involves reacting indole-5-carbonitrile with 2-(phenylmethoxy)benzoyl chloride in the presence of a Lewis acid (e.g., AlCl3) .

Etherification for Benzyloxy Group

The 2-(phenylmethoxy)benzoyl moiety may be synthesized via Williamson ether synthesis, where 2-hydroxybenzoyl chloride reacts with benzyl bromide in a basic medium .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Cyanation of 5-bromoindolePd(PPh3)4, Zn(CN)2, DMF, 80°C
2Acylation at 1-position2-(Phenylmethoxy)benzoyl chloride, AlCl3, DCM
3PurificationColumn chromatography (SiO2, hexane:EtOAc)

Physicochemical Properties

Solubility and Stability

Based on structurally related compounds (e.g., silodosin intermediates ):

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or methanol. Poor aqueous solubility due to aromatic and nitrile groups.

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the nitrile and ester functionalities. Storage under inert atmosphere at room temperature is recommended .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands for nitrile (~2240 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) .

  • NMR: ¹H-NMR would show aromatic protons (δ 7.0–8.5 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and indole NH (δ ~10 ppm) .

Pharmacological and Industrial Applications

Medicinal Chemistry

Indole derivatives are pivotal in drug discovery. The carbonitrile group may act as a bioisostere for carboxylic acids, enhancing metabolic stability. The benzyloxybenzoyl moiety could confer selectivity toward serotonin receptors or α1-adrenergic receptors, akin to silodosin .

Material Science

Nitrile-containing indoles serve as intermediates in organic electronics. Their planar structure and electron-withdrawing groups facilitate π-π stacking, useful in organic semiconductors .

Future Research Directions

  • Synthetic Optimization: Develop catalytic, asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluate affinity for 5-HT7 receptors or α1-adrenoceptors given structural similarities to known ligands .

  • Crystallographic Studies: Resolve X-ray structures to elucidate conformational preferences and intermolecular interactions.

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